molecular formula C20H19N3O4 B2416120 2-(1-(2-(苯并[d]异恶唑-3-酰基)氮杂环丁-3-基)-3a,4,7,7a-四氢-1H-异吲哚-1,3(2H)-二酮 CAS No. 1903339-08-1

2-(1-(2-(苯并[d]异恶唑-3-酰基)氮杂环丁-3-基)-3a,4,7,7a-四氢-1H-异吲哚-1,3(2H)-二酮

货号: B2416120
CAS 编号: 1903339-08-1
分子量: 365.389
InChI 键: XATVNVHTNOIISI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a novel EPAC antagonist . It has been studied for its potential as a pharmacological probe or drug candidate . The isoxazole ring A of the compound can tolerate chemical modifications with either introduction of flexible electron-donating substitutions or structurally restrictedly fusing with a phenyl ring .


Synthesis Analysis

The synthesis of this compound involves the use of acetonitrile (CH3CN) and methyl lithium (MeLi) in tetrahydrofuran (THF) at -78 °C under nitrogen .


Molecular Structure Analysis

The molecular structure of this compound includes an isoxazole ring A, which can tolerate chemical modifications . The compound binds at a similar site with substantially different interactions with the EPAC proteins .


Chemical Reactions Analysis

The compound has been found to bind at a similar site with substantially different interactions with the EPAC proteins . This suggests that it may have unique chemical reactions with these proteins.


Physical and Chemical Properties Analysis

The compound is a solid . Its 1H NMR (400 MHz, DMSO-d6) is δ: 9.29 (brs, 1H, NH), 8.27 (s, 1H, 7-ArH), 7.37 (s, 1H, 3-ArH), 3.93 (s, 3H, OCH3), 2.91 (q, J = 7.6 Hz, 2H, CH2CH3), 2.11 (s, 3H, COCH3), 1.30 (t, J = 7.6 Hz, 3H, CH2CH3); MS (ESI), m/z: 235.1 [M + H]+ .

科学研究应用

合成与表征

具有复杂结构的化合物,包括异吲哚-1,3-二酮衍生物,通过多种方法合成,以用于材料科学、化学和生物学中的潜在应用。例如,已经开发出从 3-亚磺烯开始的六氢-1H-异吲哚-1,3(2H)-二酮衍生物的新型合成技术,展示了创造具有药理学和材料科学潜在应用的衍生物的创新方法 (谭等人,2016 年)

潜在抑制活性

苯并[e]异吲哚-1,3-二酮衍生物已被合成并评估其对糖原合酶激酶-3 (GSK-3) 的抑制活性,GSK-3 是一种与多种疾病有关的关键酶。这项研究表明此类化合物在开发针对 GSK-3 为相关靶标的疾病的新疗法中具有潜力 (邹等人,2010 年)

材料科学应用

新型化合物的合成和表征通常会导致具有独特性质的材料。例如,某些含氮荧光团中氢键相互作用引起的荧光猝灭和增强研究表明此类化合物对于开发用于传感和成像应用的新材料非常重要 (塔穆利等人,2006 年)

未来方向

The compound has potential as a pharmacological probe or drug candidate . Further studies could focus on the development of more potent EPAC antagonists based on this compound .

属性

IUPAC Name

2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-18(9-16-15-7-3-4-8-17(15)27-21-16)22-10-12(11-22)23-19(25)13-5-1-2-6-14(13)20(23)26/h1-4,7-8,12-14H,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATVNVHTNOIISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=NOC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。